molecular formula C13H17BrN2O2 B13935369 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid CAS No. 1131594-62-1

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

Cat. No.: B13935369
CAS No.: 1131594-62-1
M. Wt: 313.19 g/mol
InChI Key: HENIRMHJRKHXTK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and an ethylpiperazine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-nitrobenzoic acid and 4-ethylpiperazine.

    Reduction: The nitro group of 3-bromo-4-nitrobenzoic acid is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is then coupled with 4-ethylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may disrupt bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-(Bromomethyl)benzoic acid: Lacks the piperazine group but has a bromomethyl substituent.

    4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazine group but with different substituents on the benzene ring.

Properties

CAS No.

1131594-62-1

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18)

InChI Key

HENIRMHJRKHXTK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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